N,N-Dimethyl-4-[4-(trimethylsilyl)but-1-en-3-yn-1-yl]aniline
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Overview
Description
N,N-Dimethyl-4-[4-(trimethylsilyl)but-1-en-3-yn-1-yl]aniline is a chemical compound with the molecular formula C13H19NSi It is known for its unique structure, which includes a trimethylsilyl group attached to a but-1-en-3-yn-1-yl chain, linked to an aniline ring substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-[4-(trimethylsilyl)but-1-en-3-yn-1-yl]aniline typically involves the reaction of N,N-dimethylaniline with a trimethylsilyl-substituted alkyne. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, where N,N-dimethylaniline is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-[4-(trimethylsilyl)but-1-en-3-yn-1-yl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N,N-Dimethyl-4-[4-(trimethylsilyl)but-1-en-3-yn-1-yl]aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound can be used in the study of biological systems, including enzyme interactions and cellular processes.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, is ongoing.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-[4-(trimethylsilyl)but-1-en-3-yn-1-yl]aniline involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The aniline moiety can interact with biological targets, potentially affecting enzyme activity or cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-[(trimethylsilyl)ethynyl]aniline
- N,N-Dimethyl-4-(2-trimethylsilylethynyl)aniline
- N,N-Dimethyl-4-[(trimethylsilyl)ethynyl]benzeneamine
Uniqueness
N,N-Dimethyl-4-[4-(trimethylsilyl)but-1-en-3-yn-1-yl]aniline is unique due to its specific structural features, including the but-1-en-3-yn-1-yl chain and the trimethylsilyl group. These features confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
922528-76-5 |
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Molecular Formula |
C15H21NSi |
Molecular Weight |
243.42 g/mol |
IUPAC Name |
N,N-dimethyl-4-(4-trimethylsilylbut-1-en-3-ynyl)aniline |
InChI |
InChI=1S/C15H21NSi/c1-16(2)15-11-9-14(10-12-15)8-6-7-13-17(3,4)5/h6,8-12H,1-5H3 |
InChI Key |
UPEYZSAIRQZGPH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC#C[Si](C)(C)C |
Origin of Product |
United States |
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